4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid
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Overview
Description
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is an organic compound with the molecular formula C13H16O6 This compound features a butenoic acid backbone with a 2,4,6-trimethoxyphenyl group and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid typically involves the following steps:
Aldol Condensation: The initial step often involves an aldol condensation reaction between 2,4,6-trimethoxybenzaldehyde and an appropriate ketone or ester. This reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide.
Oxidation: The intermediate product from the aldol condensation is then subjected to oxidation to introduce the keto group. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis: The final step involves hydrolysis of the ester group to yield the carboxylic acid. This can be achieved using acidic or basic hydrolysis conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reagents are carefully selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, amines, thiols.
Scientific Research Applications
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto group and phenyl ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(2,4-dimethoxyphenyl)-2-butenoic acid: Lacks one methoxy group compared to the target compound.
4-Oxo-4-(2,4,6-trimethylphenyl)-2-butenoic acid: Contains methyl groups instead of methoxy groups.
4-Oxo-4-(2,4,6-trihydroxyphenyl)-2-butenoic acid: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
4-Oxo-4-(2,4,6-trimethoxyphenyl)-2-butenoic acid is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
CAS No. |
84386-14-1 |
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Molecular Formula |
C13H14O6 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
(E)-4-oxo-4-(2,4,6-trimethoxyphenyl)but-2-enoic acid |
InChI |
InChI=1S/C13H14O6/c1-17-8-6-10(18-2)13(11(7-8)19-3)9(14)4-5-12(15)16/h4-7H,1-3H3,(H,15,16)/b5-4+ |
InChI Key |
JGSSWWVFPVCZCM-SNAWJCMRSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C(=O)O)OC |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)C=CC(=O)O)OC |
Origin of Product |
United States |
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